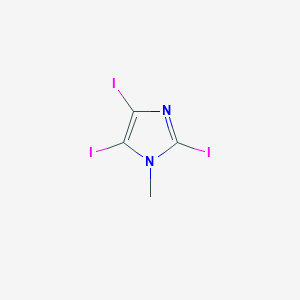

2,4,5-Triiodo-1-methylimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-triiodo-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3I3N2/c1-9-3(6)2(5)8-4(9)7/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQDRKCMRVMNPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1I)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3I3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectory of Polysubstituted Imidazole Synthesis

The synthesis of the imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, has a rich history dating back to the 19th century. biotechjournal.in The development of methods to introduce multiple substituents onto this core structure has been a continuous area of research, driven by the diverse applications of the resulting compounds.

Early methods for creating polysubstituted imidazoles often required harsh reaction conditions and resulted in low yields. A classic example is the Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). biotechjournal.in Over the years, significant advancements have been made, leading to more efficient and versatile synthetic routes. The introduction of various catalysts, including Lewis acids and supported reagents, has enabled the one-pot synthesis of polysubstituted imidazoles from simple starting materials with high yields and selectivity. semanticscholar.orgnih.govresearchgate.net These modern methods often offer advantages such as milder reaction conditions, shorter reaction times, and the ability to be performed under solvent-free or microwave-assisted conditions, aligning with the principles of green chemistry. biotechjournal.indntb.gov.ua

The ability to synthesize a wide array of polysubstituted imidazoles has been crucial for their exploration in various fields, from materials science to pharmaceuticals. nih.gov This historical progression from classical, often inefficient, methods to modern, highly optimized catalytic systems has paved the way for the synthesis of complex and functionally diverse imidazole derivatives, including halogenated variants like 2,4,5-Triiodo-1-methylimidazole.

Academic Significance of Halogenated N Heterocycles in Synthetic Chemistry

Halogenated N-heterocycles are a class of organic compounds that have garnered considerable attention in synthetic chemistry due to their unique reactivity and broad utility. The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into a heterocyclic framework can profoundly influence the molecule's physical, chemical, and biological properties. nih.gov

The presence of halogen atoms can modulate a molecule's lipophilicity, polarity, and hydrogen bonding capacity, which are critical parameters in drug design and development. nih.gov Furthermore, halogen atoms can serve as versatile synthetic handles, enabling a wide range of chemical transformations. They can act as leaving groups in nucleophilic substitution reactions or participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of complex molecules. nih.gov

Polyhalogenated heterocycles, in particular, offer multiple sites for functionalization, making them valuable building blocks in the synthesis of intricate molecular architectures. scbt.com The strategic placement of different halogens on the same heterocyclic core can allow for selective and sequential reactions, further enhancing their synthetic utility. The academic significance of these compounds lies in their ability to serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net

Research Paradigms and Strategic Objectives for 2,4,5 Triiodo 1 Methylimidazole Investigations

Regioselective Iodination Strategies of Imidazole Scaffolds

Achieving the specific substitution pattern of this compound hinges on the effective regioselective iodination of the imidazole core. The electron-rich nature of the imidazole ring facilitates electrophilic substitution, yet controlling the placement of three iodine atoms necessitates carefully chosen reagents and conditions.

Direct Iodination Protocols and Yield Optimization

A primary strategy for synthesizing this compound involves the direct iodination of 1-methylimidazole. This approach treats the already N-methylated precursor with an iodinating agent to introduce the three iodine atoms.

Various reagent systems have been investigated to enhance the efficiency and yield of this transformation. A common method utilizes molecular iodine (I₂) in the presence of a base like sodium hydroxide (B78521). The reaction can be performed in solvent systems such as pyridine/water mixtures. Another effective protocol employs a combination of iodine and potassium iodide (I₂/KI) with a base in an aqueous medium, which has been shown to produce high yields. The use of iodine in aqueous ammonia (B1221849) has also been documented for similar iodinations.

Yield optimization is critically dependent on reaction parameters. The stoichiometry of the iodinating agent, the concentration and identity of the base, reaction temperature, and duration are all crucial factors that must be carefully controlled to favor the formation of the desired tri-iodinated product.

| Reagent System | Base | Solvent System |

| I₂ | Sodium Hydroxide | Pyridine/Water |

| I₂/KI | Sodium Hydroxide | Water |

| I₂ | Aqueous Ammonia | Water |

Multi-step Modular Synthesis for Tri-iodination

An alternative to direct iodination is a modular, multi-step synthesis. This method typically begins with the iodination of the parent imidazole ring, followed by N-methylation. This approach can provide greater control over regioselectivity.

N-Methylation Techniques for Imidazole Nitrogen

The introduction of a methyl group onto a nitrogen atom of the imidazole ring is a crucial transformation, particularly in the multi-step synthesis of this compound starting from an unmethylated iodo-imidazole precursor.

Selective N-Methylation at the Imidazole Nitrogen

For a precursor like 2,4,5-triiodoimidazole, N-methylation is required to produce the target molecule. The imidazole ring contains two nitrogen atoms, creating the potential for the formation of regioisomers upon alkylation. nih.gov However, in the symmetrical 2,4,5-triiodoimidazole, the two nitrogen atoms are chemically equivalent, simplifying the methylation process as only a single product is expected. The methylation is typically achieved by treating the tri-iodinated imidazole with a methylating agent in the presence of a base, which deprotonates the imidazole nitrogen to form a nucleophilic imidazolate anion that subsequently reacts with the methylating agent.

Comparative Analysis of Methylation Reagents and Conditions

A variety of reagents are available for the N-methylation of imidazoles and other nitrogen-containing heterocycles. semanticscholar.orgeurekaselect.com The selection of the methylating agent and reaction conditions can significantly impact the reaction's efficiency, yield, and selectivity. researchgate.net

Commonly employed methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). google.com Methyl iodide is a highly reactive reagent often used in polar aprotic solvents like dimethylformamide (DMF) or acetone, typically in the presence of a base such as potassium carbonate or sodium hydride. Dimethyl sulfate is another potent and often more economical methylating agent used under similar conditions. The choice between these reagents may be guided by factors like cost, reactivity, and safety considerations. More recent developments have introduced other N-methylation strategies, such as the use of quaternary ammonium (B1175870) salts like phenyl trimethylammonium iodide, which offer high monoselectivity. nih.gov

| Methylating Agent | Typical Base | Typical Solvent | Key Characteristics |

| Methyl Iodide | K₂CO₃, NaH | DMF, Acetone | High reactivity |

| Dimethyl Sulfate | K₂CO₃, NaH | DMF, Acetone | Powerful, often more cost-effective |

| Phenyl Trimethylammonium Iodide | K₂CO₃ | Acetonitrile | High monoselectivity, easy to handle nih.gov |

| Methanol (B129727) | Metal Catalysts | Various | Green methylating agent rsc.org |

Green Chemistry Approaches in this compound Synthesis

Reflecting the broader trend in chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of substituted imidazoles. nih.govnih.govrsc.orgresearchgate.net These approaches aim to enhance sustainability by using less hazardous materials, reducing waste, and improving energy efficiency.

A key focus is the replacement of hazardous solvents and reagents. For instance, using water as a solvent for iodination, as seen in some direct iodination protocols, is a significant step toward a greener process. organic-chemistry.orgrsc.org Research into alternative iodinating agents that are less hazardous than molecular iodine is also an area of interest.

The development of catalytic systems is another cornerstone of green synthesis. Catalytic methods reduce the stoichiometric amounts of reagents needed, thereby minimizing waste. While specific catalytic systems for the express synthesis of this compound are not extensively detailed in the provided results, the use of zeolites and other catalysts in the synthesis of substituted imidazoles points to potential future applications in this area. nih.govrsc.org Furthermore, the use of methanol as a green methylating agent in the presence of catalysts represents a more environmentally friendly alternative to traditional alkylating agents like methyl iodide. rsc.org

Mechanistic Elucidaion of Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step process: the electrophilic iodination of imidazole to form 2,4,5-triiodoimidazole, followed by the N-methylation of this intermediate.

Step 1: Electrophilic Iodination of Imidazole

The first step involves the direct iodination of the imidazole ring using an iodinating agent, commonly molecular iodine (I₂), in the presence of a base. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C2, C4, and C5 positions are all activated towards electrophiles.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The base, often an aqueous solution of sodium hydroxide (NaOH), plays a crucial role in deprotonating the imidazole N-H, which further activates the ring towards electrophilic attack. The reaction with iodine likely proceeds stepwise, with mono-, di-, and finally tri-iodinated imidazoles being formed. The C2 position is particularly reactive in the imidazolium (B1220033) anion. The presence of iodine as a substituent is known to activate the remaining positions for further iodination. acs.org

A plausible mechanism involves the following key steps:

Deprotonation of imidazole by the base to form the highly reactive imidazolate anion.

Nucleophilic attack of the imidazolate anion on a molecule of iodine, leading to the formation of a C-I bond and the displacement of an iodide ion. This step is repeated until all three positions (2, 4, and 5) are iodinated.

Protonation of the resulting tri-iodinated imidazolate anion during workup to yield 2,4,5-triiodoimidazole.

Step 2: N-Methylation of 2,4,5-Triiodoimidazole

The second step is the N-alkylation of 2,4,5-triiodoimidazole with a methylating agent, such as methyl iodide (CH₃I). This reaction is a nucleophilic substitution, where the nitrogen atom of the imidazole ring acts as the nucleophile.

The mechanism is a typical Sₙ2 reaction:

The lone pair of electrons on one of the nitrogen atoms of the 2,4,5-triiodoimidazole ring attacks the electrophilic carbon atom of methyl iodide.

This attack leads to the formation of a new N-C bond and the simultaneous breaking of the C-I bond, with iodide acting as the leaving group.

The product is the quaternary imidazolium salt, which is then deprotonated, if the reaction is carried out under basic conditions or if a base is added during workup, to give the final product, this compound.

The regioselectivity of the N-methylation of unsymmetrical imidazoles can be influenced by steric and electronic factors. otago.ac.nz In the case of 2,4,5-triiodoimidazole, the electronic withdrawing effect of the three iodine atoms will decrease the nucleophilicity of the imidazole nitrogens.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Detailed experimental Fourier-transform infrared (FT-IR) and Raman spectroscopic data for this compound are not extensively available in the reviewed scientific literature. While vibrational spectra for the parent compound, 1-methylimidazole, have been studied, the substitution with three heavy iodine atoms in this compound is expected to significantly alter the vibrational modes. researchgate.net

The introduction of iodine atoms would lead to:

Shifts in Ring Vibrations: The stretching and bending modes of the imidazole ring would be shifted to lower frequencies due to the increased mass of the substituents.

Appearance of C-I Vibrations: New vibrational bands corresponding to the C-I stretching and bending modes would appear in the low-frequency region of the spectra.

Changes in Conformational Isomers: If different conformers exist, their relative populations could be influenced by the bulky iodine atoms, which might be detectable through vibrational spectroscopy.

A thorough FT-IR and Raman analysis would be invaluable for a complete vibrational assignment of this compound, providing a spectroscopic fingerprint for this compound and deeper insights into its bonding and conformational properties.

Electronic Absorption and Emission Spectroscopy for Electronic Structure (if relevant)

There is currently a lack of reported data on the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound in the scientific literature. The electronic transitions of the imidazole ring are expected to be perturbed by the presence of the three iodine atoms. The iodine atoms, with their lone pairs of electrons and potential for involvement in n→σ* and π→σ* transitions, could lead to shifts in the absorption maxima compared to simpler imidazoles. Furthermore, the presence of heavy iodine atoms could influence the photophysical properties, such as intersystem crossing and fluorescence quantum yield. The study of its electronic spectroscopy would provide valuable information on the electronic structure and potential for photophysical applications.

Theoretical and Computational Investigations of 2,4,5 Triiodo 1 Methylimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals (e.g., HOMO/LUMO)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies can determine optimized molecular geometry, ground state energies, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides information about the chemical reactivity and kinetic stability of a molecule.

While no specific DFT data for 2,4,5-Triiodo-1-methylimidazole has been found, studies on similar imidazole (B134444) derivatives highlight the utility of this approach. For instance, DFT calculations on other substituted imidazoles have been used to correlate their electronic properties with observed chemical behavior. These studies typically involve the use of various functionals (e.g., B3LYP) and basis sets to achieve a balance between accuracy and computational cost.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and spectroscopic properties. However, their computational cost is significantly higher than that of DFT, limiting their application to smaller molecules.

No records of ab initio calculations specifically for this compound were identified. Such studies, if conducted, would offer precise data on its ionization potential, electron affinity, and vibrational frequencies, which could be compared with experimental spectroscopic data for validation.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between molecules, MD can provide insights into the conformational landscape, intermolecular forces, and bulk properties of a substance.

For this compound, MD simulations could elucidate how the bulky iodine atoms and the methyl group influence the molecule's flexibility and its interactions with other molecules in different environments. This information is valuable for understanding its solubility, aggregation behavior, and potential interactions with biological macromolecules. However, no published MD simulation studies for this specific compound are available.

Computational Analysis of Regioselectivity in Chemical Transformations

Computational chemistry plays a crucial role in predicting the regioselectivity of chemical reactions, which is the preference for bond-making or bond-breaking in one direction over all other possible directions. By calculating the energies of different reaction pathways and transition states, chemists can understand why a particular product is formed.

In the context of this compound, computational analysis could predict the most likely sites for electrophilic or nucleophilic attack, or for substitution reactions. For example, understanding the regioselectivity of further iodination or other electrophilic substitution reactions would be of synthetic interest. Despite the utility of such studies, no computational analyses of regioselectivity involving this compound have been reported in the literature.

Reaction Mechanism Studies and Transition State Identification

Theoretical studies are instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. These calculations provide a detailed picture of the energy landscape of a reaction, helping to understand the kinetics and thermodynamics of the process.

For this compound, computational studies could investigate the mechanisms of its synthesis or its subsequent reactions. Identifying the transition state structures would provide critical information about the energy barriers and the feasibility of different reaction pathways. As with the other computational aspects, there is currently no available research detailing reaction mechanism studies for this compound.

Advanced Chemical Reactivity and Derivatization Strategies for 2,4,5 Triiodo 1 Methylimidazole

Selective Functionalization of C-I Bonds

The presence of three iodine substituents on the 1-methylimidazole (B24206) core allows for sequential and selective functionalization. The electronic environment of each carbon atom (C2, C4, and C5) influences the reactivity of the attached iodine, enabling regioselective transformations.

Halogen-metal exchange is a powerful technique for the selective functionalization of iodoimidazoles. This reaction typically involves the use of organolithium reagents, such as n-butyllithium, to replace an iodine atom with a lithium atom, generating a highly reactive lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

The regioselectivity of the halogen-metal exchange is often temperature and time-dependent. For instance, in di-iodinated imidazole (B134444) systems, the C5-iodo group is generally more susceptible to exchange than the C4-iodo group. This allows for selective functionalization at the C5 position by carefully controlling the reaction conditions. Studies on related diiodoimidazole derivatives have shown that quenching the initially formed C5-lithiated species with an electrophile like dimethylformamide (DMF) yields the corresponding C5-formyl product. researchgate.net However, allowing the reaction to equilibrate can lead to isomerization to the more thermodynamically stable C2-lithiated species. researchgate.net

In the context of 2,4,5-triiodo-1-methylimidazole, sequential halogen-metal exchange reactions can be envisioned to selectively functionalize each position. The general order of reactivity for lithiation is C5 > C4 > C2. By carefully controlling stoichiometry and temperature, it is possible to achieve mono-, di-, or tri-functionalization with a range of electrophiles.

Table 1: Examples of Electrophilic Quenches Following Halogen-Metal Exchange on Iodoimidazoles

| Iodoimidazole Derivative | Organolithium Reagent | Electrophile | Product | Reference |

| 1-[(Benzyloxy)methyl]-4,5-diiodoimidazole | n-BuLi | DMF | 1-[(Benzyloxy)methyl]-5-formyl-4-iodoimidazole | researchgate.net |

| 4,5-Diiodo-1-methylimidazole | EtMgBr then quench | H₂O | 4-Iodo-1-methylimidazole | nih.gov |

| 4,5-Dicyano-2-bromo-1-methylimidazole | n-BuLi | - | 4,5-Dicyano-1-methylimidazole | umich.edu |

This table presents examples from related iodoimidazole systems to illustrate the principle of halogen-metal exchange and subsequent electrophilic quench.

While less common than halogen-metal exchange, reductive and oxidative manipulations of the iodine substituents on the imidazole ring can also be employed for derivatization. Reductive deiodination can be achieved using various reducing agents, allowing for the selective removal of iodine atoms to generate less substituted imidazoles. This can be useful when a specific substitution pattern is desired that cannot be achieved through direct synthesis.

Oxidative processes involving the C-I bonds of this compound are not extensively documented in the literature. However, the iodine atoms can potentially participate in oxidative coupling reactions or be transformed into hypervalent iodine species, which are versatile reagents in their own right. These transformations would open up further avenues for the introduction of diverse functionalities onto the imidazole core.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and have been successfully applied to iodoimidazole substrates. The high reactivity of the C-I bonds in this compound makes it an excellent substrate for these transformations, allowing for the introduction of aryl, vinyl, and alkynyl groups.

The success of cross-coupling reactions with this compound is highly dependent on the choice of the catalytic system and the optimization of reaction conditions. A typical catalytic system consists of a palladium precursor, a ligand, and a base.

Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). sci-hub.ruresearchgate.net The in-situ reduction of Pd(II) to the active Pd(0) species is a critical step. rsc.org

Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and influencing the regioselectivity of the reaction. organic-chemistry.org For iodoimidazoles, phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃) and bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are frequently employed. sci-hub.rursc.org The use of N-heterocyclic carbene (NHC) ligands has also gained prominence due to their strong σ-donating properties and steric bulk, which can enhance catalytic activity.

Bases: A base is required to facilitate the transmetalation step in Suzuki and Negishi couplings and to neutralize the hydrogen halide generated in Heck and Sonogashira reactions. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and amines (e.g., triethylamine). organic-chemistry.org

Solvents: The choice of solvent can significantly impact the solubility of reagents and the reaction rate. Aprotic polar solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dioxane are commonly used.

Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, is essential to maximize yield and selectivity. rsc.orgillinois.edu For di- or tri-haloimidazoles, catalyst control can be used to achieve regioselective mono-arylation at a specific C-X bond. nih.gov By carefully selecting the palladium catalyst and ligand, it is possible to switch the selectivity to the otherwise less reactive C-X bond. nih.gov

Table 2: Representative Catalytic Systems for Cross-Coupling Reactions of Haloimidazoles

| Cross-Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Reference |

| Suzuki | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Water/Ethanol | researchgate.net |

| Suzuki (Heteroaryl) | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | illinois.edu |

| Sonogashira | PdCl₂(PPh₃)₂ | - | CuI, Et₃N | DMF | youtube.com |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | youtube.com |

This table provides examples of catalytic systems used for cross-coupling reactions on related haloaromatic systems, which can be adapted for this compound.

In cross-coupling reactions involving prochiral or chiral substrates, controlling the stereochemistry of the newly formed C-C bond is a significant challenge. For Suzuki cross-coupling reactions of vinylic halides, the reaction generally proceeds with retention of the double bond geometry. richmond.edu This stereospecificity is crucial when synthesizing molecules with defined spatial arrangements.

In the context of this compound, if a chiral boronic acid or a chiral ligand is used in a Suzuki coupling, it may be possible to induce asymmetry in the product. However, achieving high levels of stereocontrol in such reactions often requires careful design of the chiral ligand or auxiliary. The transmetalation step is often key to the stereochemical outcome. nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Imidazole Ring (Post-Dehalogenation/Functionalization)

Following the selective removal or functionalization of the iodine substituents, the resulting 1-methylimidazole core can undergo further derivatization through nucleophilic or electrophilic substitution reactions.

Nucleophilic Substitution:

The imidazole ring itself is generally electron-rich and not highly susceptible to nucleophilic aromatic substitution (SɴAr). However, the introduction of strongly electron-withdrawing groups onto the ring through the initial functionalization steps can activate it towards nucleophilic attack. Recent studies suggest that many SɴAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

Electrophilic Substitution:

The 1-methylimidazole ring is prone to electrophilic attack. uobabylon.edu.iq The directing effect of the existing substituents will determine the position of the incoming electrophile. The nitrogen atom at position 3 is basic and can be protonated or alkylated. wikipedia.org Electrophilic substitution on the carbon atoms of the ring is also possible. The regioselectivity of electrophilic aromatic substitution is governed by the electronic effects of the substituents already present on the ring. libretexts.orgyoutube.comyoutube.com For example, electron-donating groups will activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups will deactivate the ring and direct to the meta position. libretexts.org

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Catalyst | Electrophile |

| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ |

| Halogenation | Br₂ | FeBr₃ | Br⁺ |

| Sulfonation | SO₃ | H₂SO₄ | HSO₃⁺ |

| Friedel-Crafts Alkylation | R-Cl | AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | R-COCl | AlCl₃ | RCO⁺ |

This table outlines general electrophilic aromatic substitution reactions that could potentially be applied to functionalized 1-methylimidazole derivatives.

Chemical Transformations at the N-Methyl Group

The reactivity of the N-methyl group in this compound is significantly influenced by the electron-withdrawing nature of the three iodine atoms on the imidazole ring. While the N-methyl group is generally considered to be relatively stable, certain reaction conditions can lead to its transformation, primarily through oxidation.

Research into the nitration of this compound has revealed that under harsh nitrating conditions, oxidation of the imidazole ring and the N-methyl group can occur as a side reaction. figshare.com Specifically, the use of various nitrating agents can lead to the formation of an oxidized by-product, 1-methylimidazolidine-2,4,5-trione (B1196877). figshare.com

This transformation indicates that the integrity of the N-methyl group and the aromaticity of the imidazole ring can be compromised under strong oxidative conditions. The formation of 1-methylimidazolidine-2,4,5-trione involves the cleavage of the C2-N3 and C4-C5 double bonds of the imidazole ring and the oxidation of the ring carbons to carbonyl groups. figshare.com

The nitration of 1-methyl-2,4,5-triiodoimidazole itself yields a variety of products, demonstrating the reactivity of the substituted imidazole core. These reactions primarily involve the substitution of the iodine atoms with nitro groups. The products obtained from these reactions include 2,4-diiodo-1-methyl-5-nitroimidazole, 2,5-diiodo-1-methyl-4-nitroimidazole, 4,5-dinitro-2-iodo-1-methylimidazole, 2,4-dinitro-5-iodo-1-methylimidazole, and ultimately 1-methyl-2,4,5-trinitroimidazole (B8335940). figshare.com The formation of these compounds underscores the potential for functional group interconversion at the carbon atoms of the imidazole ring, even in the presence of the relatively stable N-methyl group.

While direct functionalization of the N-methyl group (e.g., halogenation or further alkylation) of this compound is not extensively documented, the observed oxidation to a trione (B1666649) derivative highlights a key aspect of its chemical reactivity. figshare.com This suggests that derivatization strategies targeting the N-methyl group must consider the potential for ring oxidation, especially when employing strongly oxidative reagents.

The following table summarizes the products identified from the nitration of 1-methyl-2,4,5-triiodoimidazole, including the oxidation by-product. figshare.com

| Product Name | Molecular Formula | Notes |

| 1-Methyl-2,4,5-triiodoimidazole mononitrate | C4H4IN3O3 | Salt formation |

| 2,4-Diiodo-1-methyl-5-nitroimidazole | C4H3I2N3O2 | Substitution product |

| 2,5-Diiodo-1-methyl-4-nitroimidazole | C4H3I2N3O2 | Substitution product |

| 4,5-Dinitro-2-iodo-1-methylimidazole | C4H3IN4O4 | Substitution product |

| 2,4-Dinitro-5-iodo-1-methylimidazole | C4H3IN4O4 | Substitution product |

| 1-Methyl-2,4,5-trinitroimidazole | C4H3N5O6 | Fully nitrated product |

| 1-Methylimidazolidine-2,4,5-trione | C4H4N2O3 | Oxidation by-product |

Applications of 2,4,5 Triiodo 1 Methylimidazole As a Synthetic Precursor and Building Block

Precursor for Advanced Polysubstituted Imidazole (B134444) Derivatives

The modification of imidazoles with various substituents is a significant area of research due to their wide-ranging applications, including in biological and catalytic systems. researchgate.net 2,4,5-Triiodo-1-methylimidazole provides a valuable starting point for creating more complex and functionally diverse imidazole-based molecules. The iodine atoms on the imidazole ring can be replaced with a variety of other functional groups through well-established organic reactions.

For instance, the Radziszewski reaction, a classic method for imidazole synthesis, often yields 2,4,5-trisubstituted imidazoles. mdpi.com However, starting with a pre-functionalized core like this compound allows for more controlled and specific substitutions. Various synthetic protocols have been developed for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, often employing different catalysts to achieve high yields. researchgate.netnih.gov These methods highlight the adaptability of the imidazole core to incorporate a wide range of substituents, leading to compounds with tailored electronic and steric properties.

The synthesis of 2,4,5-triphenyl-1H-imidazole derivatives, for example, has been accomplished and the resulting compounds have been evaluated for various biological activities. mdpi.comjapsonline.com These syntheses typically involve the condensation of benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297), showcasing a common strategy to build upon the imidazole scaffold. mdpi.com

Role in the Synthesis of Energetic Materials (e.g., Polynitroimidazoles)

The development of new energetic materials is focused on achieving a balance of high performance, stability, and safety. purdue.edu Polynitroimidazoles are a class of energetic materials that have garnered interest due to their potential for high density and detonation performance. The synthesis of these compounds often starts from a substituted imidazole precursor.

While direct nitration of 1-methylimidazole (B24206) can be challenging, the use of its derivatives provides a more controlled route to polynitrated products. researchgate.net For example, the nitration of nitro derivatives of 1-methylimidazole has been studied to produce 1-methyl-2,4,5-trinitroimidazole (B8335940). researchgate.net The iodine atoms in this compound can be substituted with nitro groups, making it a key intermediate in the synthesis of such energetic compounds. The design of energetic materials often involves the introduction of nitro groups (R-NO2), nitramines (R2N-NO2), or azides (R-N3) onto a core structure to enhance its energy content. uni-muenchen.de

The properties of energetic materials can be fine-tuned by altering the substitution pattern on the imidazole ring. For example, the detonation parameters of imidazolium (B1220033) salts have been shown to be comparable to that of 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net The synthesis and characterization of various energetic materials based on nitrogen-rich heterocycles like triazoles and tetrazoles further underscore the importance of substituted azoles in this field. uni-muenchen.denih.gov

Formation of Organometallic Complexes and Ligands (e.g., N-Heterocyclic Carbenes)

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis. carbene.deethernet.edu.et They are known for forming stable complexes with a wide range of transition metals. carbene.de Imidazole and its derivatives are common precursors for the synthesis of NHCs. carbene.de The modification of the imidazole backbone, for instance by introducing bulky substituents, can significantly influence the stereoelectronic properties of the resulting NHC and the catalytic activity of its metal complexes.

The synthesis of NHC-palladium(II)-1-methylimidazole complexes has been reported, and these complexes have proven to be effective catalysts in various cross-coupling reactions, such as the α-arylation of ketones with aryl chlorides and the Mizoroki-Heck reaction. organic-chemistry.orgresearchgate.net These catalysts offer advantages like air stability and ease of synthesis compared to traditional phosphine-based catalysts. organic-chemistry.org The general synthetic routes to NHCs and their complexes are well-documented, providing a foundation for the development of new catalytic systems. ethernet.edu.et

Furthermore, the exploration of NHCs derived from different heterocyclic scaffolds, including six-membered rings like perimidine, highlights the continuous effort to expand the diversity and utility of this ligand class. nsf.gov The synthesis of NHC complexes with various metals, including gold, silver, and copper, has also been achieved, demonstrating the broad applicability of NHC ligands in coordination chemistry. nsf.gov

Scaffold in Supramolecular Chemistry and Halogen Bonding Architectures

Halogen bonding is a noncovalent interaction that has gained significant attention in supramolecular chemistry and crystal engineering. nih.govbohrium.com It involves an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. acs.orgnih.gov The strength and directionality of halogen bonds make them a powerful tool for the design and construction of self-assembled supramolecular architectures. bohrium.comnih.gov

The crystal structure of 1-methyl-2,4,5-triiodoimidazole reveals the formation of a triangular trimer through intermolecular halogen bonds between the iodine atoms at the 2-position and the nitrogen atoms at the 3-position of adjacent molecules. researchgate.net The N···I distances in this structure are significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. researchgate.net This demonstrates the capacity of this compound to act as a building block for creating well-defined supramolecular assemblies.

The ability of iodo-substituted imidazoles to form one-dimensional zigzag ribbons and halogen-bonded dimers further illustrates their utility in constructing diverse supramolecular structures. researchgate.net The principles of crystal engineering based on halogen bonding are well-established, and this interaction has been utilized in the development of functional materials such as liquid crystals and conducting materials. nih.gov

Integration into Functional Materials (e.g., MOFs, COFs, Polymers, Ionic Liquids)

The unique properties of this compound and its derivatives make them valuable components for integration into various functional materials, including Metal-Organic Frameworks (MOFs), Covalent-Organic Frameworks (COFs), polymers, and ionic liquids (ILs).

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole-containing ligands are frequently used in the synthesis of MOFs. The use of a neutral imidazole-containing ligand, for example, has led to the construction of cationic MOFs capable of anion exchange, which is relevant for applications like wastewater treatment. rsc.org The ionothermal synthesis of MOFs, which utilizes ionic liquids as the solvent, often results in the incorporation of the IL cation into the MOF structure, acting as a template. nih.gov

Covalent-Organic Frameworks (COFs): COFs are porous crystalline polymers with structures built from the covalent bonding of organic building blocks. Ionic liquids can be incorporated into COFs to create ILCOFs, which have shown promise as sorbents and catalysts for CO2 capture and conversion. mdpi.com

Polymers and Ionic Liquids: Imidazole-based ionic liquids are a well-known class of ILs. nih.gov The incorporation of MOFs or other fillers into polymer matrices can be enhanced by using ionic liquids as interfacial binders, leading to improved performance in applications like gas separation membranes. uq.edu.au For example, the compatibility between ZIF-67, a type of MOF, and a 6FDA-durene polymer was improved by using imidazolium-based ionic liquids. uq.edu.au The synthesis of polyimides like 6FDA-durene involves a two-step reaction to form the final polymer. uq.edu.au Furthermore, composites of MOFs and ionic liquids have been investigated for CO2 separation membranes. researchgate.net

Future Research Directions and Unexplored Avenues for 2,4,5 Triiodo 1 Methylimidazole

Identification of Novel Synthetic Pathways and Catalytic Systems

The synthesis of polyiodinated imidazoles like 2,4,5-Triiodo-1-methylimidazole traditionally relies on methods that can be harsh and may offer limited control over regioselectivity. Future research should pivot towards the development of more sophisticated and efficient synthetic methodologies.

Catalytic Innovations: The exploration of novel catalytic systems is a paramount avenue of research. While iodine itself can act as a catalyst in the formation of some imidazole (B134444) derivatives, modern catalysis offers a broader toolkit. nih.gov Transition metal catalysts, such as copper and palladium, have shown promise in the halogenation of various heterocyclic compounds. numberanalytics.com For instance, copper(I) iodide (CuI) has been successfully used in multicomponent reactions to build the imidazole core, which could then be subjected to iodination. beilstein-journals.org Research into heterogeneous catalysts, like copper oxide supported on materials such as OMS-2 (cryptomelane-type manganese oxide), could offer advantages in terms of catalyst recovery and reuse, a key aspect of green chemistry. beilstein-journals.org

Advanced Reagents and Reaction Types: The use of hypervalent iodine reagents presents another exciting frontier. numberanalytics.com These reagents can offer milder reaction conditions and unique reactivity patterns compared to traditional iodinating agents. Furthermore, the development of one-pot or tandem reactions, where the imidazole ring is formed and subsequently iodinated in a single continuous process, would significantly streamline the synthesis. beilstein-journals.org Investigating photoredox catalysis could also unlock new pathways, using light to drive the iodination reaction under exceptionally mild conditions. numberanalytics.com

A key challenge in synthesizing polysubstituted imidazoles is controlling the position of the incoming groups. Sequential lithiation followed by electrophilic trapping is a powerful strategy that allows for precise, stepwise functionalization of the imidazole ring. youtube.com This method could be adapted to introduce iodine atoms at specific positions before or after N-methylation, offering a high degree of control over the final product.

| Catalytic Approach | Potential Advantages | Relevant Precedent/Concept |

| Heterogeneous Copper Catalysis | Recyclable catalyst, potentially milder conditions. | Use of CuOx/OMS-2 in tandem synthesis and iodination of imidazo[1,2-a]pyridines. beilstein-journals.org |

| Photoredox Catalysis | Mild reaction conditions, driven by light. | General applicability in modern halogenation chemistry. numberanalytics.com |

| Hypervalent Iodine Reagents | Milder conditions, alternative reactivity. | Used for halogenation of various aromatics and heteroaromatics. numberanalytics.com |

| Sequential Lithiation | High regiochemical control. | Stepwise iodination of imidazole at specific positions. youtube.com |

Exploration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic pathways discussed above, real-time monitoring of the reaction progress is crucial. Advanced spectroscopic techniques can provide invaluable insights into reaction kinetics, the formation of intermediates, and the impact of process parameters.

Future research should focus on implementing in-situ spectroscopic methods for monitoring the synthesis of this compound. mdpi.com Techniques such as Raman spectroscopy are particularly well-suited for this purpose as they provide detailed molecular-level information by probing the vibrational modes of molecules. mdpi.comimperial.ac.uk This can be used to track the consumption of reactants and the formation of the triiodinated product in real time.

Pairing these spectroscopic methods with chemometric analysis can allow for the deconvolution of complex spectral data, enabling the continuous monitoring of multiple components simultaneously. mdpi.com Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be explored to enhance the signal and provide greater sensitivity, which is particularly useful for detecting low-concentration intermediates. imperial.ac.uk

| Spectroscopic Technique | Information Gained | Potential Application |

| In-situ Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products; reaction kinetics. | Monitoring the stepwise iodination of 1-methylimidazole (B24206). mdpi.comimperial.ac.uk |

| In-situ Infrared (IR) Spectroscopy | Tracking changes in functional groups during the reaction. | Observing the C-I bond formation. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information on intermediates and byproducts. | Elucidating the reaction mechanism. numberanalytics.com |

| UV-Vis Spectroscopy | Monitoring changes in conjugation and chromophores. | Tracking the progress of reactions involving colored species. mdpi.com |

Predictive Modeling for New Derivative Synthesis and Properties

Computational chemistry offers a powerful tool for accelerating the discovery of new molecules and predicting their properties before committing to laboratory synthesis. For this compound, predictive modeling can guide the design of new derivatives with tailored characteristics.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. numberanalytics.comimperial.ac.uk This can help in understanding the regioselectivity of further functionalization reactions and predicting how modifications to the molecule will affect its properties. For example, DFT could be used to model the iodine-copper exchange reaction, a process that allows for the selective functionalization of iodoimidazoles. rsc.org

ADMET Prediction: For any potential application in biological systems, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. nih.gov In-silico tools can be used to estimate properties like solubility, permeability, and potential interactions with biological targets. nih.govnih.gov This predictive analysis can help prioritize the synthesis of derivatives with more favorable drug-like properties. nih.gov

By creating a virtual library of derivatives and calculating their properties, researchers can identify promising candidates for synthesis and testing, saving significant time and resources.

Potential in Emerging Materials Science and Niche Chemical Technologies

The high iodine content and the aromatic imidazole core of this compound suggest its potential for a range of applications in materials science and specialized chemical technologies.

High Refractive Index Materials: The presence of heavy atoms like iodine can significantly increase the refractive index of a material. This makes iodinated compounds attractive for use in advanced optical materials, such as high-performance lenses and coatings.

Organic Electronics: Heterocyclic compounds are fundamental building blocks in organic electronics. encyclopedia.pub The electron-rich nature of the imidazole ring, combined with the electronic effects of the iodine substituents, could be harnessed in the design of new organic semiconductors or as components in dye-sensitized solar cells. The iodine atoms can also serve as synthetic handles for further elaboration into more complex conjugated systems.

Contrast Agents: Iodinated compounds are widely used as contrast agents in medical imaging techniques like computed tomography (CT) due to iodine's ability to attenuate X-rays. nih.gov While the parent compound 2,4,5-Triiodo-1H-imidazole has been explored for this purpose, derivatives of this compound could be designed to have improved properties, such as better solubility or targeting capabilities. chemimpex.com

Fluorescent Probes: The imidazole scaffold is part of many fluorescent molecules. encyclopedia.pub By strategically modifying the this compound core, it may be possible to develop novel fluorescent probes. nih.govrsc.org For example, the iodine atoms could be replaced through cross-coupling reactions to introduce fluorophores or moieties that respond to specific analytes, creating sensors for biological or environmental monitoring. mdpi.comnih.gov

Q & A

Basic: What are the common synthetic routes for preparing 2,4,5-Triiodo-1-methylimidazole, and what key parameters influence reaction efficiency?

The synthesis of this compound typically involves multicomponent reactions using catalysts such as Lewis acids (e.g., metal chloride hydrates) or nanocomposites supported on clays. For example, ZnCl₂·4H₂O and FeCl₃·6H₂O have been employed to catalyze the formation of triiodoimidazole derivatives, with yields influenced by solvent choice (e.g., ethanol, DMSO), reaction temperature (reflux conditions), and catalyst loading . A green chemistry approach using heteropolyacid-clay nanocomposites has also been reported to enhance reaction efficiency under solvent-free conditions .

Advanced: How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

Discrepancies in spectroscopic data (e.g., NMR, IR) can arise from impurities, solvent effects, or tautomeric forms. To resolve these, cross-validation using multiple techniques is critical:

- Elemental analysis ensures stoichiometric consistency between theoretical and experimental values.

- 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous proton-carbon correlations, especially in iodinated regions where heavy atoms cause signal broadening.

- X-ray crystallography provides definitive structural confirmation when crystalline derivatives are obtainable .

Contradictions in melting points or spectral shifts should prompt re-examination of purification steps (e.g., column chromatography, recrystallization) to eliminate byproducts .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C-I stretches at ~500 cm⁻¹) and confirms the absence of unreacted precursors.

- ¹H/¹³C NMR : Proton signals near δ 2.5–3.0 ppm typically indicate the methyl group at position 1, while aromatic protons in iodinated positions show deshielding.

- Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns consistent with iodine (e.g., [M+H]⁺ with characteristic ³⁷Cl/¹²⁷I splits).

- Elemental analysis : Matches experimental C/H/N/I percentages to theoretical values within ±0.3% .

Advanced: What strategies are employed to optimize the yield of this compound in multicomponent reactions?

Yield optimization strategies include:

- Catalyst screening : Nanocomposite catalysts (e.g., heteropolyacid-clay) improve surface area and reduce side reactions compared to homogeneous catalysts.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of iodinated intermediates, while ethanol facilitates easier isolation.

- Stoichiometric control : Precise molar ratios of iodine sources (e.g., I₂/KI) prevent over-iodination.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% .

Advanced: How do structural modifications at the 2, 4, and 5 positions of 1-methylimidazole impact biological activity?

Substitutions at these positions alter electronic and steric profiles, affecting interactions with biological targets:

- Iodination : Enhances lipophilicity, improving membrane permeability.

- Thiadiazole/oxadiazole hybrids : Introduce hydrogen-bonding motifs critical for antimicrobial activity (e.g., against S. aureus with MIC ≤ 2 µg/mL) .

- Aryl groups : Electron-withdrawing substituents (e.g., -CF₃) at position 2 increase kinase inhibition (e.g., CDK1/GSK3β) by stabilizing binding-pocket interactions .

Basic: What are the typical purification methods for this compound following synthesis?

Common methods include:

- Recrystallization : Using ethanol/water mixtures to remove polar impurities.

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) separates iodinated derivatives from unreacted starting materials.

- Vacuum sublimation : Effective for thermally stable derivatives, yielding >95% purity .

Advanced: In kinetic studies of this compound formation, how are competing side reactions minimized?

Side reactions (e.g., deiodination, dimerization) are mitigated by:

- Temperature control : Maintaining reactions at 60–80°C prevents thermal decomposition.

- Inert atmosphere : Argon/N₂ sparging reduces oxidative byproducts.

- Real-time monitoring : UV-Vis or in-situ IR tracks intermediate concentrations to adjust reagent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.